REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11]C2CCCCO2)[CH:8]=[C:7]([CH3:18])[C:4]=1[CH:5]=[O:6]>CO>[OH:11][C:9]1[CH:8]=[C:7]([CH3:18])[C:4]([CH:5]=[O:6])=[C:3]([O:2][CH3:1])[CH:10]=1
|
Name
|
2-methoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C(=CC(=C1)OC1OCCCC1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
15
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resin was removed by hot filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a yellow semi-solid
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from MeOH and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=O)C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |